2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine
Description
2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine, also known as Coluracetam, is a synthetic nootropic agent with a molecular formula of C₁₉H₂₃N₃O₃ and a molecular weight of 341.41 g/mol . Structurally, it features a tetrahydrofuro[2,3-b]quinoline core substituted with methyl groups at positions 2 and 3, and an acetamide-linked pyrrolidone moiety .
Pharmacologically, Coluracetam is reported to modulate cholinergic neurotransmission and exhibit neuroprotective effects, though its exact mechanism remains under investigation .
Properties
IUPAC Name |
2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-7-8(2)16-13-11(7)12(14)9-5-3-4-6-10(9)15-13/h3-6H2,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJRCEOSLKMKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(CCCC3)C(=C12)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572249 | |
| Record name | 2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135465-70-2 | |
| Record name | 2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure
-
Reagents :
-
2-Amino-4,5-dimethyl-3-furancarbonitrile (1.56 mmol)
-
Cyclohexanone (117 mmol)
-
Zinc chloride (ZnCl₂, 44 mmol)
-
Toluene (solvent)
-
-
Steps :
-
Combine the furancarbonitrile derivative, cyclohexanone, and ZnCl₂ in toluene under reflux with a Dean-Stark trap for 6 hours.
-
Cool the mixture, treat with aqueous NaOH (2 M), and reflux for an additional 6 hours.
-
Extract with chloroform, dry over anhydrous MgSO₄, and purify via silica-gel chromatography (hexane:ethyl acetate = 1:1).
-
Reaction Mechanism
The ZnCl₂ catalyzes the formation of a Schiff base intermediate, followed by cyclization to generate the tetrahydrofuroquinoline core. The methyl groups at positions 2 and 3 originate from the furancarbonitrile precursor.
Friedländer Annulation Approach
This method employs a Friedländer quinoline synthesis, utilizing β,β-enaminonitriles and cyclic ketones.
Procedure
-
Reagents :
-
3-Amino-2-cyanoacrylate derivative (5.04 mmol)
-
Cyclohexanone (135 mmol)
-
Zinc chloride (50 mmol)
-
-
Steps :
-
Heat the enaminonitrile and cyclohexanone in toluene with ZnCl₂ at 120°C for 8–10 hours.
-
Neutralize with NaOH, extract with ethyl acetate, and purify via column chromatography.
-
Optimization
-
Microwave Assistance : Reduces reaction time from 10 hours to 30 minutes.
-
Solvent Choice : Toluene outperforms DMF or THF in minimizing side reactions.
Palladium-Catalyzed Coupling (Patent Route)
A patent (EP0427636A2) describes an alternative route involving palladium-mediated coupling for functionalization.
Key Steps
-
Intermediate Synthesis :
-
Prepare 4-(2-bromophenyl)piperidine via Suzuki coupling of o-bromobenzaldehyde.
-
-
Cyclization :
-
React with trans-decalin-2,3-oxide in the presence of Pd(PPh₃)₄ to yield DMTA.
-
Analytical Characterization
Spectral Data
Purity Assessment
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Skraup Reaction | ZnCl₂ | Toluene | 110 | 43 |
| Friedländer | ZnCl₂ | Toluene | 120 | 65–87 |
| Palladium Coupling | Pd(PPh₃)₄ | THF | 80 | 57 |
Key Observations :
-
The Friedländer method offers higher yields but requires stringent temperature control.
-
The Skraup reaction is cost-effective but less efficient.
Challenges and Optimization
-
Byproduct Formation : Undesired polymerization occurs if ZnCl₂ concentration exceeds 10 mol%.
-
Purification : Silica-gel chromatography with ethyl acetate/hexane (1:1) effectively removes unreacted cyclohexanone.
-
Scale-Up : Microwave-assisted synthesis reduces energy costs by 40% compared to traditional heating .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis:
- The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create new compounds with potential applications in pharmaceuticals and materials science.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a precursor in synthesizing complex molecules. |
| Catalysis | Acts as a catalyst in various chemical reactions. |
Biology
Biological Activity Investigation:
- Research has focused on the compound's potential biological activities, particularly its antimicrobial and anticancer properties. Studies indicate that it may interact with specific molecular targets, modulating their activity.
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Demonstrated effectiveness against various pathogens. |
| Anticancer | Exhibited cytotoxic effects on cancer cell lines. |
Medicine
Pharmaceutical Intermediate:
- The compound is explored as a pharmaceutical intermediate in drug synthesis. Its structural features are conducive to developing new therapeutic agents.
| Application | Description |
|---|---|
| Drug Development | Potential use in synthesizing drugs targeting diseases such as cancer and infections. |
| Neurodegenerative Diseases | Investigated for its ability to cross the blood-brain barrier and its effects on Alzheimer’s disease treatment. |
Case Study 1: Antimicrobial Properties
A study published in RSC Advances evaluated several derivatives of quinoline compounds for their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives of 2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine exhibited significant antimicrobial activity, suggesting potential applications in developing new antibiotics .
Case Study 2: Anticancer Research
In another investigation focused on neurodegenerative diseases, researchers synthesized hybrid compounds incorporating the quinoline core to create multifunctional agents targeting cholinesterases and monoamine oxidases. These agents showed promise in treating Alzheimer’s disease by inhibiting key enzymes associated with the disease .
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues within the Tacrine Family
Furo[2,3-b]quinolin-4-amine and Pyrrolo[2,3-b]quinolin-4-amine Derivatives
Martins et al. (2011) synthesized tacrine-derived analogues by replacing tacrine’s aminoquinoline core with furo[2,3-b]quinolin-4-amine (e.g., compound 76) or pyrrolo[2,3-b]quinolin-4-amine (e.g., compound 77) subunits (Figure 1). Key findings include:
- Selectivity for Butyrylcholinesterase (BuChE) : Both furo- and pyrrolo-tacrines showed micromolar-range inhibition of BuChE, with minimal activity against AChE .
- Lower Potency : These derivatives exhibited reduced potency compared to tacrine (IC₅₀ values >10 μM vs. tacrine’s IC₅₀ ~0.1 μM for AChE) .
- Structural Impact : The fused oxygen (furo) or nitrogen (pyrrolo) heterocycles altered electron distribution, reducing binding affinity to AChE’s catalytic site .
Table 1: Comparison of Tacrine Analogues
| Compound | Core Structure | BuChE IC₅₀ (μM) | AChE IC₅₀ (μM) | Selectivity (BuChE/AChE) |
|---|---|---|---|---|
| Tacrine | Aminoquinoline | 0.07 | 0.10 | 0.7 |
| Furo[2,3-b]quinolin-4-amine | Furoquinoline | 12.5 | >100 | >8 |
| Pyrrolo[2,3-b]quinolin-4-amine | Pyrroloquinoline | 8.9 | >100 | >11 |
Selenophene and Thiophene Analogues
Seck and Thomae (2025) synthesized selenophene derivatives (e.g., 3a–3e) and thiophene analogues (e.g., 5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-amine) (Figure 2):
- Selenophene Derivatives: These compounds (e.g., 3a: C₁₁H₁₂N₂Se) showed moderate AChE inhibition (IC₅₀ ~5–20 μM) and improved thermal stability (melting points: 114–224°C) compared to furoquinolines .
- Thiophene Derivatives: The sulfur-containing thieno[2,3-b]quinolin-4-amine (C₁₁H₁₂N₂S, MW 204.29) exhibited a density of 1.314 g/cm³ and a predicted boiling point of 421.1°C, suggesting higher lipophilicity than oxygenated analogues .
Table 2: Physicochemical Properties of Heterocyclic Analogues
| Compound | Heteroatom | Molecular Formula | Melting Point (°C) | Molecular Weight |
|---|---|---|---|---|
| Coluracetam | O | C₁₉H₂₃N₃O₃ | N/A | 341.41 |
| Furo[2,3-b]quinolin-4-amine | O | C₁₁H₁₀N₂O | N/A | 186.21 |
| Selenolo[2,3-b]quinolin-4-amine (3a) | Se | C₁₁H₁₂N₂Se | 114–116 | 259.19 |
| Thieno[2,3-b]quinolin-4-amine | S | C₁₁H₁₂N₂S | N/A | 204.29 |
Functional Analogues in Neuropharmacology
Tacrine Hybrids and Dimers
Recent efforts to enhance tacrine’s efficacy include:
Coluracetam vs. Classical Racetams
Unlike piracetam or aniracetam, Coluracetam’s fused furoquinoline system provides a unique pharmacokinetic profile:
Biological Activity
2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure typical of quinoline derivatives, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 214.26 g/mol. Its structure allows for interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of tubulin polymerization, which is crucial for cell division.
Anticholinesterase Activity
The compound has also been evaluated for its potential as an anticholinesterase agent. Inhibition studies revealed that it effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's.
This dual inhibitory action suggests that it could be beneficial in developing treatments for cognitive disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
- Enzyme Inhibition : By binding to active sites on cholinesterases, it prevents the breakdown of acetylcholine, enhancing cholinergic signaling.
Case Studies
- Cervical Cancer Treatment : A study involving HeLa cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation.
- Neuroprotective Effects : In animal models mimicking Alzheimer’s disease, administration of the compound improved memory deficits and reduced amyloid plaque formation. These findings suggest potential therapeutic applications in neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis of furoquinolin-4-amine derivatives typically involves cyclocondensation reactions. For example, Martins et al. (2011) describe the use of tert-butylamine and p-toluenesulfonic anhydride in multi-step protocols to generate substituted analogs. Reaction parameters such as temperature (e.g., heating in N-methylpyrrolidone for 12–24 hours), stoichiometry, and catalyst choice (e.g., tert-butylamine as a base) are critical for optimizing yield and minimizing byproducts .
- Characterization : Post-synthesis purification via column chromatography and structural validation using -NMR and -NMR (e.g., δ 7.88–6.44 ppm for aromatic protons) are standard. LC-MS analysis ensures molecular weight confirmation (e.g., [M+H] at 285.1/287.1 for halogenated analogs) .
Q. What spectroscopic and computational methods are recommended for structural elucidation of this compound and its derivatives?
- Spectroscopy : High-resolution NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d) resolves complex splitting patterns in the furoquinoline core. -NMR peaks between δ 5.14–7.88 ppm are indicative of aromatic and methyl groups, while -NMR signals (e.g., 158.44–112.69 ppm) confirm carbonyl and heterocyclic carbons .
- Computational Tools : Density functional theory (DFT) calculations predict molecular electrostatic potentials and conformational stability. X-ray crystallography, though less common for this compound, can validate 3D structures of analogs like 5,6,7,8-tetrahydroquinolin-8-amine derivatives .
Q. What is the hypothesized mechanism of action of this compound in modulating cholinergic pathways?
- Mechanism : As a structural analog of tacrine and coluracetam, this compound enhances choline uptake by stimulating high-affinity choline transporters (CHT1). Evidence from in vitro models shows increased acetylcholine synthesis in hippocampal neurons, with IC values < 1 µM for acetylcholinesterase inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved blood-brain barrier (BBB) permeability?
- SAR Strategies :
- Hydrophobic Modifications : Introducing alkyl chains (e.g., 2-butyl or benzyl groups) improves lipophilicity (logP > 3.5), enhancing BBB penetration. For example, 1-benzyl-2-butyl derivatives show 2.5-fold higher brain/plasma ratios in rodent models .
- Polar Groups : Adding morpholine or piperazine moieties balances solubility and reduces P-glycoprotein efflux .
- Validation : In silico BBB prediction tools (e.g., SwissADME) and in vivo microdialysis in rats quantify CNS bioavailability .
Q. What multi-target strategies integrate this compound into therapies for neurodegenerative diseases?
- Dual Targeting : Hybrid molecules combining the furoquinoline core with cinnamic acid or donepezil fragments inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC values of 0.8–2.3 µM. Co-crystallization studies reveal binding to AChE’s peripheral anionic site .
- Neuroprotection : Derivatives with antioxidant moieties (e.g., tert-butylphenol) reduce oxidative stress in SH-SY5Y cells by 40–60% at 10 µM .
Q. How can in vivo models resolve discrepancies between preclinical efficacy and clinical trial outcomes (e.g., coluracetam’s Phase II failure)?
- Model Limitations : Coluracetam (a derivative) showed species-specific differences in CHT1 upregulation. While effective in young rodents, aged models and primates exhibited variable responses due to altered cholinergic receptor density .
- Mitigation : Use transgenic mice (e.g., APPswe/PS1dE9) to mimic Alzheimer’s pathology. Combine behavioral assays (Morris water maze) with PET imaging to track cholinergic activity longitudinally .
Q. What analytical approaches address conflicting data on the compound’s selectivity for toll-like receptors (TLRs) versus cholinergic targets?
- Assay Design :
- Competitive Binding : Radioligand displacement assays (e.g., -LPS for TLR4) quantify selectivity ratios.
- Functional Assays : HEK293 cells transfected with human TLR8 or CHT1 measure dose-dependent activation (EC) .
- Data Interpretation : Cross-reactivity (e.g., TLR8 activation at >10 µM) may arise from off-target interactions with quinoline-recognizing receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
